molecular formula C8H12N4O4S B3024163 5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate CAS No. 1177350-27-4

5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate

Cat. No.: B3024163
CAS No.: 1177350-27-4
M. Wt: 260.27 g/mol
InChI Key: RRCWUHZWTVDWDB-UHFFFAOYSA-N
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Description

5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate is a chemical compound that features a pyrrolidine ring attached to a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a thiadiazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Thiadiazole derivatives: Compounds such as 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-2-amine are structurally related.

Uniqueness

5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate is unique due to the combination of the pyrrolidine and thiadiazole rings, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

oxalic acid;5-pyrrolidin-2-yl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S.C2H2O4/c7-6-10-9-5(11-6)4-2-1-3-8-4;3-1(4)2(5)6/h4,8H,1-3H2,(H2,7,10);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCWUHZWTVDWDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(S2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate
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5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate
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5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate
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5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate
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5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate
Reactant of Route 6
5-(2-Pyrrolidinyl)-1,3,4-thiadiazol-2-amine oxalate

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